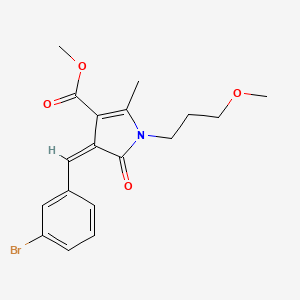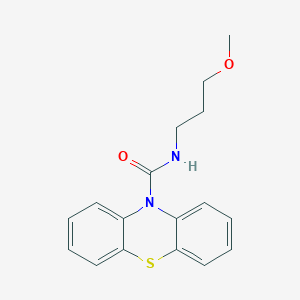![molecular formula C19H24Cl2N2O2S B4735572 1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4735572.png)
1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride
説明
1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of various chemical reagents.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Furthermore, this compound has been shown to reduce pain and inflammation in animal models of arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit toxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride. One direction is to further investigate its potential therapeutic applications in various types of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify its molecular targets. Furthermore, future research may focus on improving the synthesis method of this compound to increase its yield and purity. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo and in clinical trials.
In conclusion, 1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Although there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including further investigation of its potential therapeutic applications and its mechanism of action.
科学的研究の応用
1-(3-chlorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S.ClH/c1-15-6-7-16(2)19(12-15)25(23,24)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17;/h3-7,12-13H,8-11,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLNIFYPIGMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)sulfonylpiperazine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4735493.png)
![2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4735499.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4735500.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4735505.png)
![3-(4-fluorophenyl)-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4735508.png)
![methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4735513.png)
![[4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenyl]acetic acid](/img/structure/B4735524.png)
![3-benzyl-8-[3-(dimethylamino)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4735529.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4735530.png)
![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4735538.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4735550.png)


![N,N'-2,3-naphthalenediylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B4735568.png)